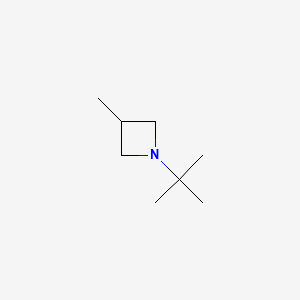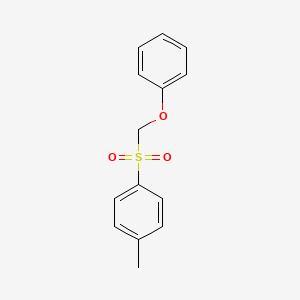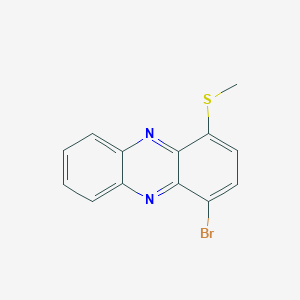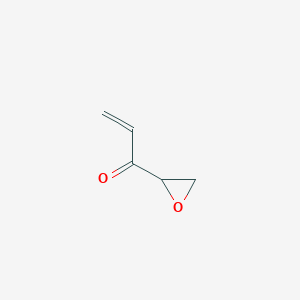![molecular formula C10H20NO2+ B14624908 1-[2-(Acetyloxy)ethyl]-1-ethylpyrrolidin-1-ium CAS No. 54377-97-8](/img/structure/B14624908.png)
1-[2-(Acetyloxy)ethyl]-1-ethylpyrrolidin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Acetyloxy)ethyl]-1-ethylpyrrolidin-1-ium is a chemical compound characterized by its unique structure, which includes an acetyloxy group attached to an ethylpyrrolidinium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Acetyloxy)ethyl]-1-ethylpyrrolidin-1-ium typically involves the reaction of ethylpyrrolidine with acetic anhydride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(Acetyloxy)ethyl]-1-ethylpyrrolidin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidinium derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(Acetyloxy)ethyl]-1-ethylpyrrolidin-1-ium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential role in biological systems, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, including its use as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Wirkmechanismus
The mechanism of action of 1-[2-(Acetyloxy)ethyl]-1-ethylpyrrolidin-1-ium involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical reactions. Additionally, the pyrrolidinium ion can interact with receptors and enzymes, modulating their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
S-[1-[2-(Acetyloxy)ethyl]butyl] ethanethioate: A thiocarboxylic ester with similar acetyloxy functionality.
Tributyl O-acetylcitrate: Another compound with acetyloxy groups, used in different industrial applications.
Uniqueness: 1-[2-(Acetyloxy)ethyl]-1-ethylpyrrolidin-1-ium is unique due to its specific structure, which combines the acetyloxy group with the ethylpyrrolidinium ion. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
54377-97-8 |
|---|---|
Molekularformel |
C10H20NO2+ |
Molekulargewicht |
186.27 g/mol |
IUPAC-Name |
2-(1-ethylpyrrolidin-1-ium-1-yl)ethyl acetate |
InChI |
InChI=1S/C10H20NO2/c1-3-11(6-4-5-7-11)8-9-13-10(2)12/h3-9H2,1-2H3/q+1 |
InChI-Schlüssel |
DBGUACIFLRIUQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+]1(CCCC1)CCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(4-Fluorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14624849.png)




![2H-Pyrano[3,2-h][1]benzoxepin-6(7H)-one, 3,4,8,9-tetrahydro-](/img/structure/B14624868.png)



![2-[(Quinolin-8-yl)oxy]propanenitrile](/img/structure/B14624885.png)
![2,2'-Decane-1,10-diylbis(1h-benzo[de]isoquinoline-1,3(2h)-dione)](/img/structure/B14624888.png)
![2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate](/img/structure/B14624890.png)
